molecular formula C15H21N5O4S B2774555 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide CAS No. 2305385-88-8

2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide

Cat. No. B2774555
CAS RN: 2305385-88-8
M. Wt: 367.42
InChI Key: IUVQSBPSISXUIL-UHFFFAOYSA-N
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Description

2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide, commonly known as BSA-NCA, is a chemical compound that has been widely used in scientific research. BSA-NCA is a derivative of bovine serum albumin (BSA) and is commonly used as a cross-linking agent in the synthesis of protein-based hydrogels.

Mechanism of Action

The mechanism of action of 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is based on the formation of stable cross-links between proteins. 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA reacts with lysine residues on the surface of proteins to form covalent bonds. This cross-linking process results in the formation of a hydrogel network that can encapsulate drugs or cells for therapeutic applications.
Biochemical and Physiological Effects:
2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is biocompatible and biodegradable, and does not induce significant inflammation or immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA in lab experiments is its ability to form stable cross-links between proteins, which can be used to create hydrogel networks for drug delivery and tissue engineering applications. Additionally, 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is biocompatible and biodegradable, making it an attractive option for in vivo studies. However, one limitation of using 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is its relatively low yield in the synthesis process, which can limit its availability for large-scale experiments.

Future Directions

There are several future directions for the use of 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA in scientific research. One potential application is in the development of protein-based hydrogels for the delivery of stem cells for tissue engineering. Additionally, 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA could be used in the development of biosensors for the detection of biomolecules in complex biological environments. Another potential direction for future research is the modification of 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA to improve its yield and stability, which could expand its use in a wider range of applications.

Synthesis Methods

The synthesis of 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is a multi-step process that involves the reaction of 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide with cyanogen bromide to produce a reactive intermediate. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine to produce 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA has been used in a wide range of scientific research applications, including the development of protein-based hydrogels for drug delivery and tissue engineering. 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA is an attractive cross-linking agent for hydrogels due to its biocompatibility, biodegradability, and ability to form stable cross-links. Additionally, 2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide-NCA has been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.

properties

IUPAC Name

2-[[3-(butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-3-11(2)20-25(23,24)13-6-4-5-12(9-13)19-15(22)18-10-14(21)17-8-7-16/h4-6,9,11,20H,3,8,10H2,1-2H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVQSBPSISXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)NC(=O)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide

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